molecular formula C18H24Cl2N2O B10829217 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone CAS No. 130497-34-6

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone

Cat. No.: B10829217
CAS No.: 130497-34-6
M. Wt: 355.3 g/mol
InChI Key: GHCCBWMZKJQGLS-HNNXBMFYSA-N
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Description

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a pyrrolidinylmethyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzene, undergoes a Friedel-Crafts acylation reaction to introduce the ethanone group.

    Piperidine Addition: The intermediate is then reacted with piperidine under basic conditions to form the piperidinyl intermediate.

    Pyrrolidine Addition: Finally, the piperidinyl intermediate is reacted with pyrrolidine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to accelerate the reaction and improve efficiency.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenyl)-1-(piperidin-1-yl)ethanone: Lacks the pyrrolidinylmethyl group.

    2-(3,4-dichlorophenyl)-1-(pyrrolidin-1-yl)ethanone: Lacks the piperidinyl group.

    2-(3,4-dichlorophenyl)-1-[(2R)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone: Stereoisomer with different spatial arrangement.

Uniqueness

The presence of both pyrrolidinylmethyl and piperidinyl groups in 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone makes it unique compared to its analogs. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

130497-34-6

Molecular Formula

C18H24Cl2N2O

Molecular Weight

355.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C18H24Cl2N2O/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21/h6-7,11,15H,1-5,8-10,12-13H2/t15-/m0/s1

InChI Key

GHCCBWMZKJQGLS-HNNXBMFYSA-N

Isomeric SMILES

C1CCN([C@@H](C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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